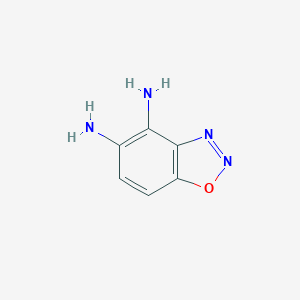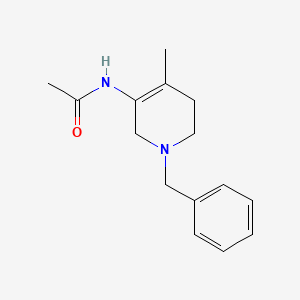
14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane is a complex organic compound characterized by its extensive ether linkages. This compound is part of a class of polyether compounds, which are known for their unique chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane typically involves the stepwise addition of ethylene oxide units to a suitable initiator. This process is often catalyzed by strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired degree of polymerization.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to high yields and consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of any impurities.
化学反应分析
Types of Reactions: 14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are possible, where the ether linkages can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
科学研究应用
14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of micelles and liposomes.
Industry: Utilized in the production of surfactants, lubricants, and polymer additives.
作用机制
The mechanism of action of 14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane involves its interaction with various molecular targets. Its amphiphilic structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery, where the compound can facilitate the transport of therapeutic agents across cell membranes.
相似化合物的比较
Polyethylene glycol (PEG): Similar in structure but with fewer ether linkages.
Polypropylene glycol (PPG): Contains propylene oxide units instead of ethylene oxide.
Crown ethers: Cyclic polyethers with similar ether linkages but different structural arrangements.
Uniqueness: 14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62-Heptadecaoxapentaheptacontane is unique due to its high degree of polymerization and extensive ether linkages, which confer distinct chemical and physical properties. Its ability to form stable complexes with various ions and molecules makes it particularly valuable in research and industrial applications.
属性
CAS 编号 |
1072-42-0 |
|---|---|
分子式 |
C58H118O17 |
分子量 |
1087.5 g/mol |
IUPAC 名称 |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]tridecane |
InChI |
InChI=1S/C58H118O17/c1-3-5-7-9-11-13-15-17-19-21-23-25-59-27-29-61-31-33-63-35-37-65-39-41-67-43-45-69-47-49-71-51-53-73-55-57-75-58-56-74-54-52-72-50-48-70-46-44-68-42-40-66-38-36-64-34-32-62-30-28-60-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-58H2,1-2H3 |
InChI 键 |
BRNHAQRECROTQV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


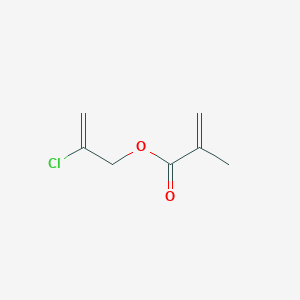
![(4aZ,6E,8Z,10E,12Z)-Benzo[10]annulene](/img/structure/B14747233.png)
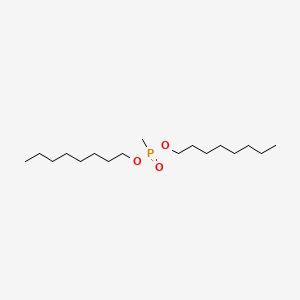
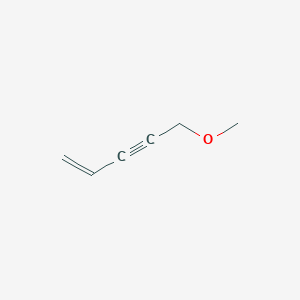
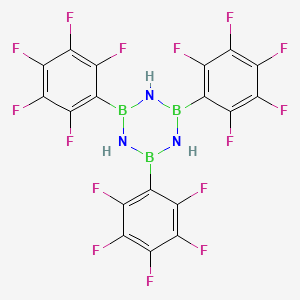
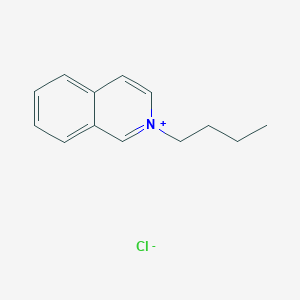
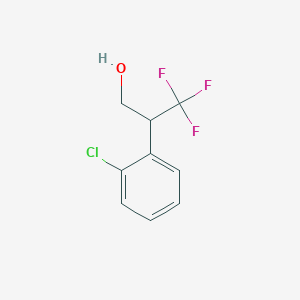

![(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoate](/img/structure/B14747263.png)
![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
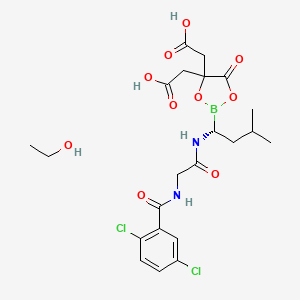
![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)
